1-(2-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a phenyl ring substituted with an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-(methylthio)aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography can be used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
1-(2-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloropropanone moiety can undergo nucleophilic attack by catalytic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one
- 2-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one
Uniqueness
1-(2-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both an amino group and a methylthio group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(2-amino-4-methylsulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(11)10(13)8-4-3-7(14-2)5-9(8)12/h3-6H,12H2,1-2H3 |
InChI Key |
CUFMKGNLDJODIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)SC)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.